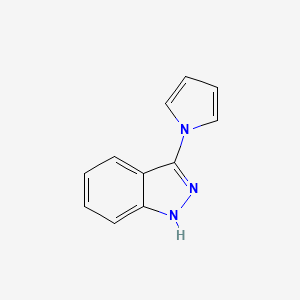

3-(1H-pyrrol-1-yl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Pyrrole and indazole are both heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “3-(1H-pyrrol-1-yl)-1H-indazole” would likely be complex due to the presence of the pyrrole and indazole rings. Pyrroles consist of four carbon atoms and one nitrogen atom in a five-membered ring, while indazoles contain two nitrogen atoms in a fused pyrrole and benzene ring .

Aplicaciones Científicas De Investigación

Antibacterial Activity

3-(1H-pyrrol-1-yl)-1H-indazole has been investigated for its role in antibacterial activity. Specifically, its derivatives have shown promise in treating Gram-negative bacterial infections, including Haemophilus influenzae and Moraxella catarrhalis. These derivatives, when modified with various substituents, exhibit differing levels of antibacterial effectiveness, influenced by changes in the electronic character of the azole systems (Genin et al., 2000).

Anti-Proliferative Effects in Cancer Research

3-(1H-pyrrol-1-yl)-1H-indazole derivatives have been studied for their anti-proliferative effects on human cancer cell lines. These derivatives displayed significant potency, particularly against the HL60 cell line. Research indicates that these compounds target Aurora A kinase, demonstrating potential as therapeutic agents in cancer treatment (Song et al., 2015).

Luminescent Properties

This compound has been utilized in the synthesis of blue luminescent materials. A two-step process involving a three-component coupling-cyclocondensation synthesis followed by a cyclization-condensation-SNAr sequence resulted in derivatives that exhibited intense blue emission upon UV excitation. These compounds could have potential applications in fluorescence-based technologies and materials science (Nordmann et al., 2015).

Synthesis of Biologically Relevant Compounds

The synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole and its derivatives has been explored for the production of biologically relevant compounds. These synthesis methods aim to create compounds with potential biological activities, including pharmaceutical applications. The synthesis processes often involve various chemical reactions and have been optimized to yield these heterocyclic compounds efficiently (Servi & Akgün, 2002).

Application in Drug Discovery

Compounds containing 3-(1H-pyrrol-1-yl)-1H-indazole have been linked to significant advances in drug development. Their incorporation into drug molecules has led to the discovery of potential therapeutic agents, demonstrating a broad scope of pharmacological applications (Dheer et al., 2017).

Antioxidant Status Research

Research has also explored the impact of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in animal models. This compound was found to influence levels of various antioxidants and malondialdehyde in rats, suggesting its potential role in oxidative stress-related studies (Karatas et al., 2010).

Propiedades

IUPAC Name |

3-pyrrol-1-yl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSLJLBWXNMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrrol-1-yl)-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2978145.png)

![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)

![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)

![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)

![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978158.png)